![molecular formula C20H18N2O3S B4182711 methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4182711.png)
methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate, also known as MIPT, is a chemical compound with potential applications in scientific research. MIPT is a member of the phenethylamine family of compounds and is structurally similar to other psychoactive substances like MDMA and amphetamines. However, MIPT is not intended for human consumption and is only used for research purposes. In
Mechanism of Action
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate increases the levels of these neurotransmitters in the brain by both releasing them from storage vesicles and preventing their reuptake. The exact mechanism of action of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate is not fully understood, but it is thought to involve the binding of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate to the serotonin transporter and other monoamine transporters.
Biochemical and Physiological Effects
methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. However, the exact effects of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate may vary depending on the dose, route of administration, and individual factors.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate in laboratory experiments is its potential to produce specific effects on neurotransmitter systems. methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate's SNDRA and SNDRI properties may be useful in studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. However, there are also several limitations to using methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate in laboratory experiments. methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate is a controlled substance and is subject to strict regulations regarding its handling and storage. Additionally, methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate's effects may be difficult to interpret due to its complex mechanism of action and potential interactions with other substances.
Future Directions
There are several potential future directions for research on methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate. One area of interest is the study of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate's effects on specific neurotransmitter systems and their role in various physiological and behavioral processes. Additionally, further research may be needed to fully understand the mechanism of action of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate and its potential interactions with other substances. Finally, there may be potential applications for methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate in the development of new treatments for serotonin-related disorders and addiction. However, further research is needed to fully explore these possibilities.
Conclusion
In conclusion, methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate's SNDRA and SNDRI properties may be useful in studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. However, the synthesis and use of methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate are subject to strict regulations, and its effects may be difficult to interpret due to its complex mechanism of action. Nonetheless, there are several potential future directions for research on methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate, including the study of its effects on specific neurotransmitter systems and its potential applications in the development of new treatments.
Scientific Research Applications
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has been shown to have affinity for the serotonin transporter, which plays a key role in the regulation of mood, appetite, and sleep. Therefore, methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate may be useful in the study of serotonin-related disorders such as depression, anxiety, and eating disorders. Additionally, methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has been shown to have effects on dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation. Therefore, methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate may also be useful in the study of addiction and substance abuse.
properties
IUPAC Name |
methyl 5-(1-phenylethyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13(14-6-4-3-5-7-14)17-12-16(20(24)25-2)19(26-17)22-18(23)15-8-10-21-11-9-15/h3-13H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBHOXOEMOJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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